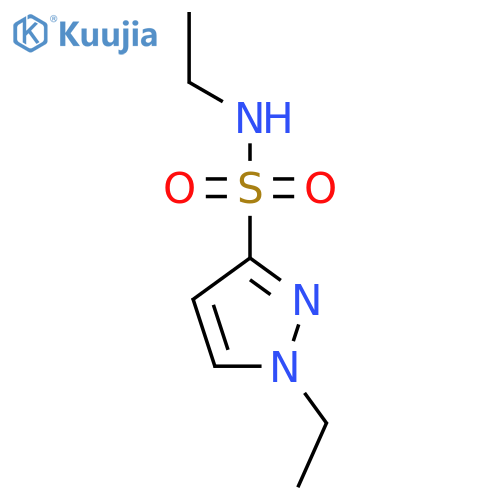

Cas no 1862802-12-7 (N,1-diethyl-1H-pyrazole-3-sulfonamide)

N,1-diethyl-1H-pyrazole-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N,1-diethyl-1H-pyrazole-3-sulfonamide

- 1862802-12-7

- EN300-1453177

-

- インチ: 1S/C7H13N3O2S/c1-3-8-13(11,12)7-5-6-10(4-2)9-7/h5-6,8H,3-4H2,1-2H3

- InChIKey: GMDDHSUTDWPHAG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CN(CC)N=1)(NCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 203.07284784g/mol

- どういたいしつりょう: 203.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 72.4Ų

N,1-diethyl-1H-pyrazole-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453177-50mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 50mg |

$647.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-1.0g |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1453177-500mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 500mg |

$739.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-1000mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 1000mg |

$770.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-100mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 100mg |

$678.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-2500mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 2500mg |

$1509.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-250mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 250mg |

$708.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-5000mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 5000mg |

$2235.0 | 2023-09-29 | ||

| Enamine | EN300-1453177-10000mg |

N,1-diethyl-1H-pyrazole-3-sulfonamide |

1862802-12-7 | 10000mg |

$3315.0 | 2023-09-29 |

N,1-diethyl-1H-pyrazole-3-sulfonamide 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

N,1-diethyl-1H-pyrazole-3-sulfonamideに関する追加情報

N,1-Diethyl-1H-Pyrazole-3-Sulfonamide: A Comprehensive Overview

N,1-Diethyl-1H-pyrazole-3-sulfonamide, also known by its CAS registry number CAS No. 1862802-12-7, is a compound of significant interest in the fields of organic chemistry and materials science. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug discovery, polymer chemistry, and as a precursor for advanced materials.

The molecular structure of N,1-diethyl-1H-pyrazole-3-sulfonamide consists of a pyrazole ring substituted with ethyl groups at positions 1 and N, along with a sulfonamide group at position 3. This arrangement imparts the molecule with a combination of aromatic stability and functional group reactivity, making it versatile for chemical modifications. The sulfonamide group, in particular, is known for its ability to act as a leaving group in substitution reactions, which is advantageous in organic synthesis.

Recent research has focused on the synthesis and characterization of N,1-diethyl-1H-pyrazole-3-sulfonamide. Scientists have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in the Journal of Organic Chemistry demonstrated a two-step synthesis involving the reaction of diethylamine with pyrazole derivatives under specific conditions. The resulting product was characterized using advanced spectroscopic techniques such as NMR and IR spectroscopy.

In terms of applications, N,1-diethyl-1H-pyrazole-3-sulfonamide has shown promise in the pharmaceutical industry as a potential drug candidate. Its sulfonamide group is known to exhibit bioisosteric properties, making it a valuable component in drug design. Researchers have investigated its ability to inhibit certain enzymes and receptors, which could lead to novel therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.

Beyond pharmaceuticals, this compound has also found applications in polymer chemistry. The pyrazole ring's aromaticity and electron-withdrawing sulfonamide group make it an ideal building block for synthesizing advanced polymers with tailored properties. Recent studies have reported the use of N,1-diethyl-1H-pyrazole-3-sulfonamide as a monomer in the synthesis of high-performance polymers for use in electronics and optoelectronics.

Environmental scientists have also taken interest in CAS No. 1862802-12-7 due to its potential role in remediation technologies. The compound's ability to form stable complexes with metal ions has been explored for applications in water treatment and heavy metal removal. Preliminary studies suggest that it could serve as an effective ligand for constructing metallopolymers capable of adsorbing toxic metals from industrial effluents.

The increasing demand for sustainable chemical processes has led researchers to investigate greener synthesis methods for N,1-diethyl-1H-pyrazole-3-sulfonamide. Recent advancements include the use of microwave-assisted synthesis and enzymatic catalysis to reduce reaction times and minimize waste generation. These eco-friendly approaches align with global efforts to promote green chemistry principles.

In conclusion, N,1-diethyl-1H-pyrazole-3-sulfonamide (CAS No. 1862802-12-7) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, polymer chemistry, and environmental remediation. As research continues to uncover new potentials for this compound, its role in advancing technological innovations is expected to grow significantly.

1862802-12-7 (N,1-diethyl-1H-pyrazole-3-sulfonamide) 関連製品

- 19606-98-5(N,N,N'-Triphenyl-1,4-phenylenediamine)

- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)

- 698-76-0(δ-Octanolactone)

- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)

- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

- 1632-83-3(1-Methylbenzimidazole)

- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)